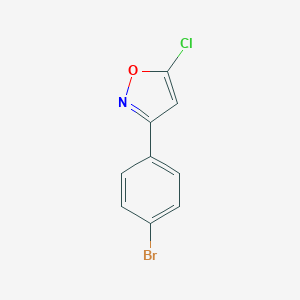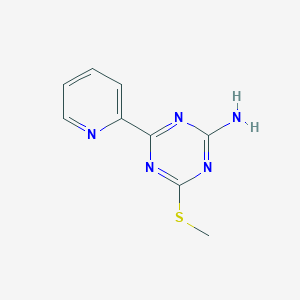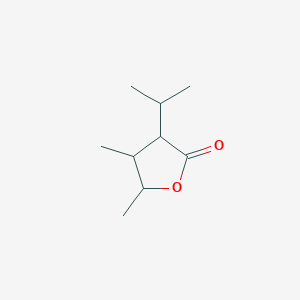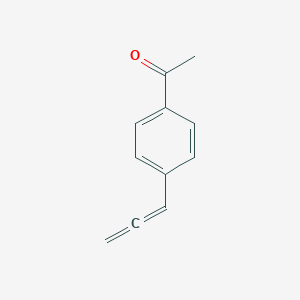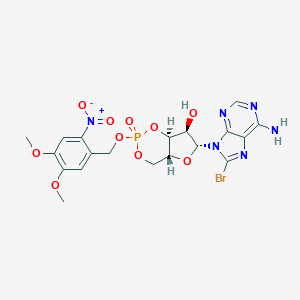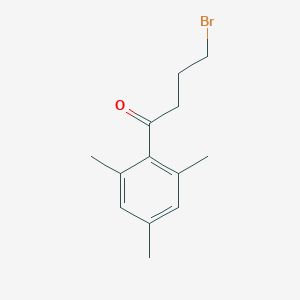
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, also known as 4-Bromo-2,2,6-trimethylacetophenone, is a chemical compound that belongs to the class of organic compounds known as phenylbutanones. It is commonly used as a reagent in organic chemical synthesis, and has been studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one is not well understood, but it is believed to function as an electrophilic reagent, reacting with various nucleophiles to form new chemical bonds. This reactivity makes it useful in a variety of organic chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, as it is primarily used as a reagent in organic chemical synthesis. However, it is known to be a mild irritant to the skin and eyes, and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one in lab experiments is its reactivity, which makes it useful in a variety of organic chemical reactions. However, its limited solubility in common solvents can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one. One area of interest is its potential use in the synthesis of new pharmaceutical compounds, particularly those with anti-cancer or anti-inflammatory properties. Additionally, further research could be done to better understand its mechanism of action and potential applications in other fields, such as materials science or environmental chemistry.
Synthesemethoden
The synthesis of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one can be achieved through the reaction of 2,4,6-trimethylacetophenone with bromine in the presence of acetic acid. This reaction results in the formation of the desired product, which can be purified through various methods, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one has been used in a variety of scientific research applications, particularly in the field of organic chemistry. It has been studied for its potential use as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
175204-92-9 |
|---|---|
Produktname |
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
Molekularformel |
C13H17BrO |
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
4-bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H17BrO/c1-9-7-10(2)13(11(3)8-9)12(15)5-4-6-14/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VKMIFETZXWDLGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



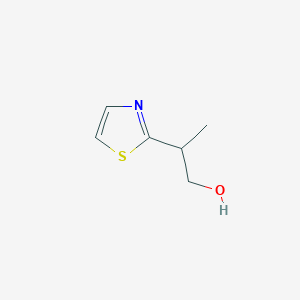
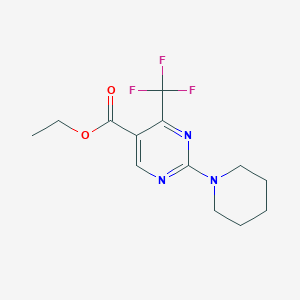
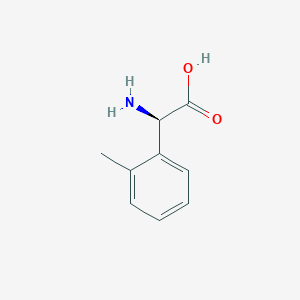
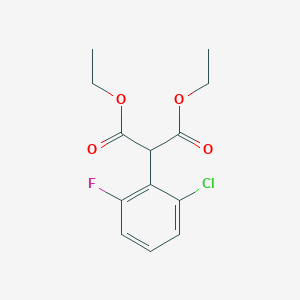
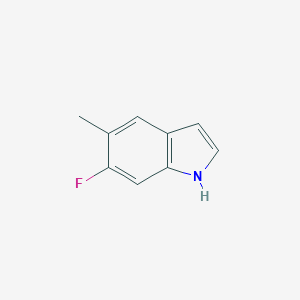
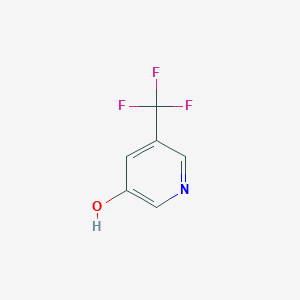
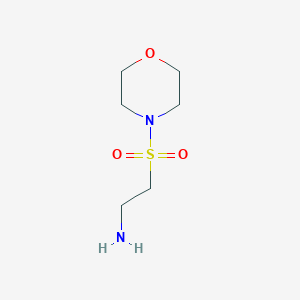
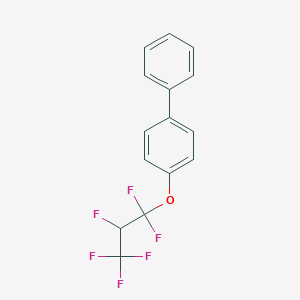
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
